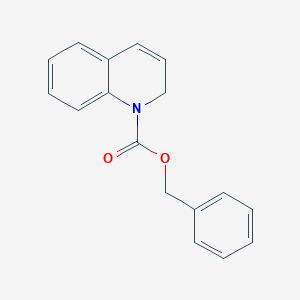

Benzyl 1(2H)-quinolinecarboxylate

Description

Propriétés

Numéro CAS |

17718-19-3 |

|---|---|

Formule moléculaire |

C17H15NO2 |

Poids moléculaire |

265.31 g/mol |

Nom IUPAC |

benzyl 2H-quinoline-1-carboxylate |

InChI |

InChI=1S/C17H15NO2/c19-17(20-13-14-7-2-1-3-8-14)18-12-6-10-15-9-4-5-11-16(15)18/h1-11H,12-13H2 |

Clé InChI |

NXWWSYGSSAHNRR-UHFFFAOYSA-N |

SMILES |

C1C=CC2=CC=CC=C2N1C(=O)OCC3=CC=CC=C3 |

SMILES canonique |

C1C=CC2=CC=CC=C2N1C(=O)OCC3=CC=CC=C3 |

Autres numéros CAS |

17718-19-3 |

Synonymes |

1(2H)-Quinolinecarboxylic acid benzyl ester |

Origine du produit |

United States |

Structural Elucidation of Benzyl 1(2H)-quinolinecarboxylate: A Comprehensive NMR Whitepaper

Executive Summary

Benzyl 1(2H)-quinolinecarboxylate (also known as N-Cbz-1,2-dihydroquinoline) is a critical synthetic intermediate in the development of complex alkaloids, conformationally constrained amino acids, and α-aminophosphonic acid derivatives[1]. The precise structural characterization of this heterocycle via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for downstream drug development. This whitepaper provides an in-depth technical guide to the 1 H and 13 C NMR chemical shifts of Benzyl 1(2H)-quinolinecarboxylate, detailing the causality behind signal broadening, spin-spin coupling networks, and the self-validating experimental protocols required for high-fidelity data acquisition.

Structural and Mechanistic Context

The 1,2-dihydroquinoline core is inherently unstable and prone to oxidation or polymerization. To stabilize this scaffold and direct regioselective functionalization, the nitrogen atom is commonly protected using benzyl chloroformate (Cbz-Cl)[1]. The addition of Cbz-Cl to quinoline generates an N-Cbz-quinolinium ion, which is subsequently reduced or subjected to nucleophilic attack (e.g., by phosphites) to yield the 1,2-dihydroquinoline derivative[1].

Workflow for the synthesis of Benzyl 1(2H)-quinolinecarboxylate via N-Cbz-quinolinium activation.

The Causality of Rotameric Broadening

A defining feature of the NMR spectra for Benzyl 1(2H)-quinolinecarboxylate is the presence of signal broadening or peak duplication at room temperature. Why does this occur? The lone pair of electrons on the carbamate nitrogen delocalizes into the adjacent carbonyl group, imparting partial double-bond character to the N–C(O) bond. This restricts free rotation, leading to the formation of cis and trans rotamers relative to the carbamate group. Because the rate of interconversion between these rotamers is comparable to the NMR timescale at 298 K, the signals for the benzylic methylene (Cbz-CH 2 ) and the C-2 protons often appear as broad singlets or complex multiplets rather than sharp, distinct peaks.

Quantitative NMR Data Analysis

The following tables summarize the representative 1 H and 13 C NMR chemical shifts for Benzyl 1(2H)-quinolinecarboxylate in CDCl 3 at 400 MHz and 100 MHz, respectively.

Table 1: 1 H NMR Chemical Shifts

Note: Data represents the time-averaged spectrum at 298 K. Multiplicities may vary based on rotameric resolution.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment Causality |

| Cbz-ArH | 7.30 – 7.40 | m | - | 5H | Phenyl protons of the benzyl group; complex multiplet due to overlapping ortho, meta, and para environments. |

| Ar-H (C5-C8) | 7.00 – 7.50 | m | - | 4H | Benzenoid core protons; deshielded by the adjacent aromatic ring current and the electron-withdrawing carbamate. |

| H-4 | 6.50 | d | 9.8 | 1H | Vinylic proton adjacent to the aromatic ring; split into a doublet due to vicinal coupling with H-3. |

| H-3 | 6.05 | dt | 9.8, 4.5 | 1H | Vinylic proton; split by H-4 (vicinal) and H-2 (allylic coupling). |

| Cbz-CH 2 | 5.25 | s (br) | - | 2H | Benzylic methylene; broadened at room temperature due to restricted N-C(O) bond rotation (rotamers). |

| H-2 | 4.40 | dd | 4.5, 1.5 | 2H | Methylene protons adjacent to nitrogen; split by H-3 and long-range allylic coupling to H-4. |

Table 2: 13 C NMR Chemical Shifts

| Position | Chemical Shift (δ, ppm) | Type | Assignment Causality |

| Cbz-C=O | 153.5 | C q | Urethane carbonyl; highly deshielded due to electronegative oxygen and nitrogen atoms. |

| C8a | 137.0 | C q | Aromatic quaternary carbon adjacent to the carbamate nitrogen. |

| Cbz-Ar (ipso) | 136.5 | C q | Phenyl quaternary carbon attached to the benzylic methylene. |

| Cbz-Ar (o,m,p) | 127.8 – 128.5 | CH | Phenyl ring carbons of the Cbz protecting group. |

| C-4 | 128.0 | CH | Vinylic carbon; resonance overlaps heavily with the aromatic region. |

| C-3 | 126.5 | CH | Vinylic carbon; slightly more shielded than C-4 due to polarization of the double bond. |

| C4a | 126.0 | C q | Aromatic quaternary carbon at the ring junction. |

| Ar-C (C5-C8) | 124.0 – 128.0 | CH | Benzenoid core carbons. |

| Cbz-CH 2 | 67.5 | CH 2 | Benzylic methylene carbon; deshielded by the adjacent carbamate oxygen. |

| C-2 | 44.5 | CH 2 | Aliphatic carbon adjacent to the carbamate nitrogen. |

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural assignment, the NMR acquisition must function as a self-validating system. Relying solely on 1D 1 H NMR is insufficient due to the rotameric broadening and signal overlap in the aromatic region. The following step-by-step methodology guarantees high-fidelity data.

Step 1: Sample Preparation and Solvent Selection

-

Concentration: Dissolve 15–20 mg of Benzyl 1(2H)-quinolinecarboxylate in 0.6 mL of deuterated chloroform (CDCl 3 ) for 1 H NMR, or 40–50 mg for 13 C NMR.

-

Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

-

Causality Check: If the Cbz-CH 2 and H-2 signals are too broad to accurately integrate at 298 K in CDCl 3 , prepare a secondary sample in DMSO- d6 for Variable Temperature (VT) NMR.

Step 2: Instrument Calibration (Tuning, Matching, and Shimming)

-

Insert the sample into the spectrometer (e.g., 400 MHz or 600 MHz).

-

Tune and Match: Manually or automatically tune the probe to the exact resonance frequencies of 1 H and 13 C to maximize signal-to-noise ratio (SNR).

-

Shim: Perform gradient shimming (e.g., TopShim) on the Z-axis to ensure a homogeneous magnetic field. A poorly shimmed magnet will artificially broaden the already complex rotameric signals, leading to false negative interpretations.

Step 3: Optimized Acquisition Parameters

-

1 H NMR: Set the relaxation delay (D1) to 2.0 seconds. Acquire 16–32 scans.

-

13 C NMR: Set the relaxation delay (D1) to at least 5.0 seconds .

-

Causality: Quaternary carbons (like the Cbz-C=O at 153.5 ppm and C8a at 137.0 ppm) lack attached protons, meaning they do not benefit from efficient dipole-dipole relaxation. A short D1 will cause these critical diagnostic peaks to saturate and vanish into the baseline noise. Acquire a minimum of 512 scans.

-

Step 4: Variable Temperature (VT) and 2D NMR Validation

-

VT-NMR: If rotamers obscure the splitting patterns, heat the DMSO- d6 sample to 330–350 K. The increased thermal energy overcomes the rotational barrier of the N-C(O) bond, coalescing the broad signals into sharp, easily integrable peaks.

-

COSY (Correlation Spectroscopy): Run a 1 H- 1 H COSY to validate the continuous spin system from H-2 → H-3 → H-4. The cross-peak between H-2 (4.40 ppm) and H-3 (6.05 ppm) definitively separates the heterocyclic vinylic protons from the overlapping aromatic signals.

-

HSQC (Heteronuclear Single Quantum Coherence): Run a 1 H- 13 C HSQC to map protons to their directly attached carbons. This is vital for distinguishing the Cbz-CH 2 (67.5 ppm) from the heterocyclic C-2 (44.5 ppm).

Self-validating decision tree for resolving NMR signal broadening and assigning chemical shifts.

Conclusion

The NMR characterization of Benzyl 1(2H)-quinolinecarboxylate requires a nuanced understanding of heterocyclic conformational dynamics. By recognizing the causality behind rotameric signal broadening and employing a self-validating suite of 1D, 2D, and VT-NMR techniques, researchers can confidently assign the critical vinylic (H-3/H-4) and aliphatic (H-2) markers. This rigorous analytical foundation ensures the integrity of subsequent synthetic steps in drug development pipelines.

References

-

Title: Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles Source: Molecules (MDPI) / PubMed Central (PMC) URL: [Link][1]

Sources

Preliminary Investigation of Benzyl 1(2H)-Quinolinecarboxylate Reactivity: Mechanistic Insights and Synthetic Applications

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Introduction and Mechanistic Rationale

The functionalization of nitrogen-containing heterocycles is a foundational pillar in modern drug discovery. The quinoline core, particularly when partially saturated to the 1,2,3,4-tetrahydroquinoline (THQ) framework, forms the structural backbone of numerous biologically active alkaloids and synthetic therapeutic agents. A highly efficient, regioselective strategy for functionalizing this scaffold involves the generation and subsequent nucleophilic trapping of N-acylquinolinium ions[1].

This technical guide investigates the reactivity of benzyl 1(2H)-quinolinecarboxylate derivatives (also known as N-Cbz-1,2-dihydroquinolines). These compounds serve as crucial, isolable intermediates in the synthesis of conformationally constrained α-aminophosphonic acids—isosteres of natural amino acids that exhibit profound potential as enzyme inhibitors and receptor antagonists[1].

The Causality of Heterocycle Activation

Direct nucleophilic addition to a neutral quinoline ring is thermodynamically unfavorable due to the robust aromatic stabilization of the bicyclic system. To break this aromaticity and facilitate functionalization, the nitrogen atom must be electrophilically activated.

The addition of benzyl chloroformate (CbzCl) to quinoline achieves this by generating an N-Cbz-quinolinium chloride intermediate[1]. The electron-withdrawing nature of the carboxybenzyl (Cbz) group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring. This localizes the positive charge primarily at the C2 and C4 positions, rendering the iminium carbon highly susceptible to nucleophilic attack.

Reactivity Profile and Regioselective Trapping

Once the highly reactive N-Cbz-quinolinium ion is generated in situ, it can be intercepted by nucleophiles such as trimethyl phosphite to form the benzyl 1(2H)-quinolinecarboxylate framework[1].

Causality of C2-Regioselectivity

When the N-Cbz-quinolinium ion reacts with trimethyl phosphite in acetonitrile at 50 °C, the reaction yields exclusively the C2-addition product: dimethyl N-Cbz-1,2-dihydroquinoline-2-phosphonate [1]. Diphosphonylation at both the 2- and 4-positions is notably absent[1].

This strict regioselectivity is governed by two factors:

-

Steric Accessibility: The C2 position is adjacent to the activated nitrogen, presenting a lower steric barrier for the incoming bulky phosphite nucleophile compared to the C4 position.

-

Thermodynamic Stability: Attack at C2 yields a 1,2-dihydroquinoline derivative where the newly formed 3,4-alkene remains conjugated with the fused benzene ring, providing significant thermodynamic stabilization to the resulting benzyl 1(2H)-quinolinecarboxylate derivative.

Downstream Transformations: Saturation and Deprotection

The isolated benzyl 1(2H)-quinolinecarboxylate intermediate features a reactive 3,4-alkene and protected functional groups, requiring further manipulation to yield the final biologically active THQ derivative.

-

Saturation of the C3-C4 Alkene: The transition from the planar 1,2-dihydroquinoline to the sp³-rich, conformationally flexible 1,2,3,4-tetrahydroquinoline framework is achieved via catalytic hydrogenation (e.g., Pd/C under an H₂ atmosphere) or ionic reduction methodologies[2].

-

Global Deprotection: To access the free α-aminophosphonic acid, both the N-Cbz carbamate and the dimethyl phosphonate esters must be cleaved. The reagent of choice is a 33% solution of hydrogen bromide (HBr) in acetic acid[3].

-

Causality of Reagent Choice: HBr in acetic acid acts as a dual-purpose reagent. The strong acidic environment protonates both the carbamate and ester oxygens, transforming them into excellent leaving groups. The highly nucleophilic bromide ions then facilitate an S_N2/S_N1 cleavage cascade, releasing benzyl bromide and CO₂, while simultaneously hydrolyzing the methyl esters to the free phosphonic acid in a single, highly efficient one-pot operation[3].

-

Quantitative Data Summary

The table below summarizes the reaction conditions, regioselectivity, and yields for the formation of N-Cbz-dihydro-heterocycle intermediates, highlighting the critical differences in handling quinoline versus isoquinoline substrates.

| Substrate | Activating Agent | Nucleophile | Intermediate Product | Regioselectivity | Yield |

| Quinoline | Benzyl Chloroformate | Trimethyl Phosphite | Dimethyl N-Cbz-1,2-dihydroquinoline-2-phosphonate | Exclusive C2-addition | 74%[1] |

| Isoquinoline | Benzyl Chloroformate | Trimethyl Phosphite | Dimethyl N-Cbz-1,2-dihydroisoquinoline-1-phosphonate | Exclusive C1-addition | 92%*[1] |

*Critical Causality Note: For isoquinoline, the order of reagent addition must be reversed (trimethyl phosphite added prior to benzyl chloroformate). If CbzCl is added first, the resulting N-Cbz-isoquinolinium ion rapidly precipitates out of solution, rendering it inert to subsequent nucleophilic attack. Having the phosphite present in the medium ensures instantaneous trapping of the intermediate[1].

Self-Validating Experimental Protocols

The following methodologies detail the synthesis and subsequent deprotection of the benzyl 1(2H)-quinolinecarboxylate derivative. Each protocol is designed as a self-validating system to ensure experimental integrity at every step.

Protocol A: Synthesis of Dimethyl N-Cbz-1,2-dihydroquinoline-2-phosphonate

Objective: Generate and trap the N-acylquinolinium ion to form the functionalized 1,2-dihydroquinoline scaffold.

-

Preparation: Dissolve pure quinoline (1.0 eq) in anhydrous acetonitrile under an inert nitrogen atmosphere to prevent moisture-induced hydrolysis of the intermediates.

-

Nucleophile Introduction: Add trimethyl phosphite (1.2 eq) to the stirring solution.

-

Activation: Heat the mixture to 50 °C. Begin the dropwise addition of benzyl chloroformate (1.1 eq) over 15 minutes. Causality: Controlled addition prevents thermal runaway and ensures steady state generation of the highly reactive N-Cbz-quinolinium chloride, which is immediately trapped by the surrounding phosphite[1].

-

Reaction: Stir the mixture at 50 °C for 4 hours.

-

Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane eluent. The protocol is validated when the UV-active quinoline starting material spot completely disappears, replaced by a single new spot corresponding to the C2-adduct. The absence of secondary spots confirms the lack of C4-diphosphonylation side reactions[1].

Protocol B: Global Deprotection to 1,2,3,4-Tetrahydroquinoline-2-phosphonic Acid

Objective: Cleave the N-Cbz protecting group and hydrolyze the dimethyl phosphonate esters in a single operation.

-

Preparation: Place the hydrogenated intermediate (Dimethyl N-Cbz-1,2,3,4-tetrahydroquinoline-2-phosphonate, approx. 0.3 mmol) into a round-bottom flask[3].

-

Cleavage: Add 2.0 mL of a 33% solution of hydrogen bromide (HBr) in acetic acid[3].

-

Reaction: Stir the reaction mixture vigorously at room temperature for 3 hours[3]. Causality: Room temperature is sufficient for this robust cleavage; elevated temperatures may lead to unwanted degradation of the heterocycle.

-

Isolation: Evaporate the solvent under reduced pressure. Take up the resulting residue in high-purity water and lyophilize (freeze-dry) to remove residual acetic acid and HBr[3].

-

Self-Validation Check: The protocol is successful when a pure white solid is obtained in quantitative yield (approx. 100%)[3]. Final validation must be conducted via ¹H-NMR (in CD₃OD): The spectrum must show the complete disappearance of the aromatic Cbz protons (7.3–7.4 ppm) and methoxy ester protons (~3.5–3.8 ppm), while retaining the diagnostic H-2 multiplet at 3.78 ppm[3].

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow and chemical transformations from the bare heterocycle to the fully functionalized, deprotected target molecule.

Figure 1: Mechanistic pathway from quinoline to tetrahydroquinoline-2-phosphonic acid.

References

-

Title: Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles Source: Molecules, 2016, 21(9), 1140. (National Institutes of Health / PMC) URL: [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzyl 1(2H)-quinolinecarboxylate

Introduction

Benzyl 1(2H)-quinolinecarboxylate is a heterocyclic compound featuring a dihydroquinoline core N-acylated with a benzyloxycarbonyl group. The structural characterization of such molecules is fundamental in drug development and medicinal chemistry, where understanding molecular stability and degradation pathways is paramount. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing detailed information about a molecule's mass, structure, and fragmentation behavior.

This technical guide offers an in-depth analysis of the predicted electrospray ionization (ESI) mass spectrometry fragmentation patterns of Benzyl 1(2H)-quinolinecarboxylate. As direct experimental data for this specific molecule is not widely published, this guide synthesizes information from the known fragmentation of its core structural motifs: the quinoline ring, N-acyl derivatives, and benzyl esters. By understanding these fundamental fragmentation pathways, researchers can confidently identify the molecule and its fragments in complex matrices.

Principles of Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like Benzyl 1(2H)-quinolinecarboxylate.[1] In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, creating a fine aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[1]

For this molecule, analysis in positive ion mode is most effective. The nitrogen atom in the quinoline ring is a primary site for protonation, leading to the formation of a prominent protonated molecule, denoted as [M+H]⁺. This ion serves as the precursor for subsequent fragmentation analysis in tandem mass spectrometry (MS/MS).[2] The soft nature of ESI typically keeps this precursor ion intact with minimal in-source fragmentation, providing a clear starting point for collision-induced dissociation (CID).[1]

Predicted Fragmentation Pathways

The fragmentation of the protonated Benzyl 1(2H)-quinolinecarboxylate ([M+H]⁺) is dictated by the relative stabilities of the resulting fragment ions and neutral losses. The structure contains several bonds susceptible to cleavage under CID conditions, leading to a series of characteristic product ions. The molecular formula for the compound is C₁₇H₁₅NO₂[3], with a monoisotopic mass of 265.11 g/mol . The protonated molecule [M+H]⁺ will therefore have an m/z of approximately 266.12.

The primary fragmentation events are centered around the cleavage of the N-C bond of the carbamate and the benzylic C-O bond.

Pathway A: Formation of the Tropylium Ion

One of the most common and diagnostically significant fragmentation pathways for compounds containing a benzyl group is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91 .[4][5] This process involves the cleavage of the benzyl-oxygen bond. The initial benzyl cation (PhCH₂⁺) rapidly rearranges into the aromatic seven-membered ring tropylium cation, which is a hallmark of benzyl-containing compounds in mass spectrometry.[6][7]

This cleavage would result in the following key fragments:

-

m/z 91: The stable tropylium ion, often appearing as the base peak in the spectrum.[5]

-

m/z 175: The remaining quinoline-1-carboxylate radical cation, resulting from the loss of the benzyl group.

Pathway B: Loss of CO₂ and the Benzyl Group

Another expected fragmentation route involves the cleavage of the N-C bond, facilitated by the carbamate functionality. This can proceed in a step-wise or concerted manner.

-

Decarboxylation: The loss of a neutral carbon dioxide molecule (44 Da) is a common fragmentation for carboxylic acids and their derivatives.[8][9] This would lead to an intermediate ion at m/z 222.12 ([M+H - CO₂]⁺).

-

Subsequent Loss of Benzene: Following decarboxylation, the resulting N-benzyl dihydroquinolinium ion can lose a neutral benzene molecule (78 Da), leading to a fragment at m/z 144.08 .

-

Direct loss of Benzyloxycarbonyl radical: A direct cleavage can also result in the loss of the entire benzyloxycarbonyl radical group, leading to the protonated dihydroquinoline ion at m/z 130.07 .

Pathway C: Quinoline Ring Fragmentation

The quinoline ring itself can undergo fragmentation, although these pathways are typically less favored than the cleavage of the more labile benzyl and carbamate groups. A characteristic fragmentation of the quinoline core involves the loss of hydrogen cyanide (HCN), a neutral molecule with a mass of 27 Da.[8][10] This would likely occur after initial fragmentation steps. For instance, the fragment at m/z 144.08 could further lose HCN to produce a fragment at m/z 117.06 .

Fragmentation Diagram

The predicted fragmentation pathways are visualized in the diagram below.

Caption: Predicted fragmentation pathways of protonated Benzyl 1(2H)-quinolinecarboxylate.

Summary of Key Fragments

The following table summarizes the key ions expected in the MS/MS spectrum of Benzyl 1(2H)-quinolinecarboxylate.

| m/z (monoisotopic) | Proposed Formula | Description |

| 266.12 | [C₁₇H₁₆NO₂]⁺ | Protonated Molecule [M+H]⁺ |

| 222.12 | [C₁₆H₁₆N]⁺ | Loss of CO₂ |

| 175.04 | [C₁₀H₆NO₂]⁺ | Loss of the benzyl group |

| 144.08 | [C₁₀H₁₀N]⁺ | Loss of CO₂ and Benzene |

| 130.07 | [C₉H₈N]⁺ | Protonated Dihydroquinoline |

| 117.06 | [C₈H₇]⁺ | Loss of HCN from m/z 144 |

| 91.05 | [C₇H₇]⁺ | Tropylium Ion (Base Peak) |

Experimental Protocol for ESI-MS Analysis

This section provides a generalized protocol for the analysis of Benzyl 1(2H)-quinolinecarboxylate using a standard ESI-MS system, such as a quadrupole time-of-flight (Q-TOF) or triple quadrupole instrument.

Objective

To acquire a high-resolution mass spectrum and a collision-induced dissociation (CID) tandem mass spectrum of Benzyl 1(2H)-quinolinecarboxylate to confirm its molecular weight and elucidate its fragmentation pathways.

Materials and Reagents

-

Benzyl 1(2H)-quinolinecarboxylate sample

-

LC-MS grade acetonitrile

-

LC-MS grade water

-

Formic acid (≥99% purity)

-

Calibrant solution appropriate for the mass spectrometer

Instrumentation

-

A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Agilent 6460 QQQ, Waters SYNAPT G2-Si, or similar).[11]

-

A suitable liquid chromatography system for sample introduction (or direct infusion pump).

Step-by-Step Procedure

-

Sample Preparation:

-

Prepare a stock solution of the analyte at 1 mg/mL in acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase of 50:50 acetonitrile:water with 0.1% formic acid. The addition of formic acid aids in the protonation of the analyte.[12]

-

-

Instrument Setup (Positive Ion Mode):

-

Ion Source: ESI (+)

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizer Gas (N₂): 30-50 psi

-

Drying Gas (N₂): 8-12 L/min at 300-350 °C

-

Mass Range (MS1 Scan): m/z 50 - 500

-

These are starting parameters and should be optimized for the specific instrument being used.

-

-

Data Acquisition - MS1 Scan:

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Acquire a full scan (MS1) spectrum to identify the protonated molecule [M+H]⁺ at m/z ~266.12.

-

-

Data Acquisition - MS/MS Scan:

-

Select the [M+H]⁺ ion (m/z 266.12) as the precursor ion for fragmentation.

-

Apply collision-induced dissociation (CID) using argon or nitrogen as the collision gas.

-

Ramp the collision energy (CE) to observe the fragmentation pattern. A typical starting point for a molecule of this size is a range of 10-40 eV.[13] Acquiring spectra at multiple collision energies can provide a more complete picture of the fragmentation cascade.

-

Experimental Workflow Diagram

Caption: General workflow for the ESI-MS/MS analysis of small molecules.

Data Interpretation and Validation

The acquired MS/MS spectrum should be compared against the predicted fragmentation pattern. The presence of the key diagnostic ions, particularly the tropylium ion at m/z 91 and the protonated dihydroquinoline at m/z 130, would provide strong evidence for the assigned structure. High-resolution mass spectrometry is crucial for confirming the elemental composition of each fragment, thereby increasing the confidence in the assignments. The relative abundances of the fragment ions will be dependent on the collision energy applied; higher energies will favor the formation of smaller, more stable fragments like the tropylium ion.[14]

Conclusion

The mass spectrometric behavior of Benzyl 1(2H)-quinolinecarboxylate under ESI-MS/MS conditions is predicted to be dominated by fragmentation pathways characteristic of its constituent functional groups. The most prominent fragmentation is expected to be the formation of the highly stable tropylium ion (m/z 91). Other significant pathways include the loss of carbon dioxide and cleavages around the carbamate linker, leading to ions representative of the dihydroquinoline core. By leveraging the principles outlined in this guide, researchers can effectively use mass spectrometry to identify and structurally characterize this and related N-acyl heterocyclic compounds.

References

- Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.

- PMC.

- PubMed.

- PMC. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.

- Canadian Science Publishing.

- PMC. Tropylium Ion, an Intriguing Moiety in Organic Chemistry.

- ChemRxiv.

- PMC.

- YouTube.

- ResearchGate.

- MDPI. Tropylium Ion | Encyclopedia MDPI.

- YouTube. mass spectrometry: tropylium ion.

- Physical Chemistry Chemical Physics (RSC Publishing). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry.

- PubMed.

- ChemRxiv. Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds.

- Digital Commons@ETSU. Potential Energy Surface around the Tropylium Ion.

- ChemRxiv. Benchmarking tandem mass spectra of small natural product molecules via ab initio molecular dynamics.

- PMC. Predicting Collision-Induced-Dissociation Tandem Mass Spectra (CID-MS/MS) Using Ab Initio Molecular Dynamics.

- Understanding MS/MS fragmentation pathways of small molecular weight molecules.

- NextSDS. 1(2H)

- NextSDS. 1,2,3,4-TETRAHYDRO-QUINOLINE-2-CARBOXYLIC ACID BENZYL ESTER.

- PubChem. (S)

- ResearchG

- Wikipedia.

- PMC.

- NIST WebBook.

- Mass Spectrometry: Fragment

- UAB. Ion fragmentation of small molecules in mass spectrometry.

- Benchchem. Molecular weight and formula of Benzyl pyridine-1(2H)

- PMC.

- Intro to Mass Spectrometry.

- ChemDiv.

- Chemistry LibreTexts.

Sources

- 1. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 2. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nextsds.com [nextsds.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chempap.org [chempap.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. uab.edu [uab.edu]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. gala.gre.ac.uk [gala.gre.ac.uk]

An In-depth Technical Guide to the Crystallographic Data of Benzyl 1(2H)-quinolinecarboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives have been shown to exhibit a broad spectrum of biological activities. These include potential applications as anticancer, antimalarial, antibacterial, antifungal, anti-inflammatory, and anticonvulsant agents.

The introduction of a benzyloxycarbonyl group at the 1-position of the quinoline ring system, forming Benzyl 1(2H)-quinolinecarboxylate derivatives, is a key synthetic strategy to activate the quinoline nucleus for further functionalization, such as asymmetric hydrogenation. This modification partially disrupts the aromaticity of the quinoline ring, facilitating reactions that lead to the synthesis of novel, biologically active molecules. Understanding the precise three-dimensional structure of these derivatives through single-crystal X-ray diffraction is paramount for establishing structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

This guide will focus on the synthesis of Benzyl 1(2H)-quinolinecarboxylate derivatives and the detailed analysis of the crystallographic data of closely related compounds to provide insights into their molecular conformation, stereochemistry, and intermolecular interactions.

Synthesis of Benzyl 1(2H)-quinolinecarboxylate Derivatives

The synthesis of Benzyl 1(2H)-quinolinecarboxylate derivatives is typically achieved through the reaction of a substituted quinoline with benzyl chloroformate. This reaction introduces the benzyloxycarbonyl (Cbz) group onto the nitrogen atom of the quinoline ring. Benzyl chloroformate is a widely used reagent for the protection of amine groups in organic synthesis.

General Reaction Scheme

The general reaction for the synthesis of a Benzyl 1(2H)-quinolinecarboxylate derivative is depicted below. The reaction involves the nucleophilic attack of the quinoline nitrogen on the electrophilic carbonyl carbon of benzyl chloroformate, leading to the formation of a quinolinium salt intermediate, which is then deprotonated to yield the final product.

Caption: General reaction scheme for the synthesis of Benzyl 1(2H)-quinolinecarboxylate derivatives.

Detailed Experimental Protocol

The following protocol is adapted from the asymmetric hydrogenation of quinolines activated by chloroformates and provides a reliable method for the synthesis of these derivatives.

Materials:

-

Substituted Quinoline (1.0 mmol)

-

Benzyl Chloroformate (1.1 mmol)

-

Anhydrous Base (e.g., Li₂CO₃, 1.2 mmol)

-

Anhydrous Solvent (e.g., Tetrahydrofuran (THF))

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the substituted quinoline (1.0 mmol) and the anhydrous base (1.2 mmol) in anhydrous THF (5 mL).

-

Stir the mixture at room temperature for 10 minutes.

-

Slowly add benzyl chloroformate (1.1 mmol) to the solution.

-

Continue stirring the reaction mixture at room temperature for 12-15 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether (20 mL).

-

Add a saturated aqueous solution of sodium carbonate (10 mL) to quench the reaction.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired Benzyl 1(2H)-quinolinecarboxylate derivative.

Crystallographic Analysis of 1,2-Dihydroquinoline Derivatives

Molecular Conformation and Geometry

The 1,2-dihydroquinoline ring system typically adopts a non-planar conformation. The degree of puckering and the orientation of substituents are influenced by the nature of the substituents on the ring and the intermolecular forces in the crystal lattice.

Caption: A generalized workflow for the crystallographic analysis of novel compounds.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for several 1,2-dihydroquinoline derivatives, providing a basis for understanding the structural chemistry of the Benzyl 1(2H)-quinolinecarboxylate class.

| Compound Name | CCDC No. | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| (E)-ethyl 3-(2-(6-methoxy-2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoate | 2256766 | Monoclinic | C2/c | 16.981(6) | 11.048(4) | 16.479(5) | 98.60(2) | |

| (E)-ethyl 3-(2-(2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoate | 2256765 | Monoclinic | C2/c | 17.8791(3) | 11.1773(2) | 16.4921(2) | 100.178(1) | |

| A novel Dihydroquinoline Derivative | N/A | Monoclinic | P2₁/n | - | - | - | - | |

| 5-ethynyl-2,2-diphenyl-1,2-dihydroquinoline N-oxyl | - | - | - | - | - | - | - |

Note: Complete crystallographic data for the compounds listed can be obtained from the Cambridge Crystallographic Data Centre (CCDC) using the provided CCDC numbers.

Intermolecular Interactions and Crystal Packing

The crystal packing of 1,2-dihydroquinoline derivatives is often governed by a network of intermolecular interactions, including hydrogen bonds and π-π stacking. In many derivatives, centrosymmetric dimers are formed through intermolecular hydrogen bonds. These dimers can then be further connected into more complex three-dimensional networks. π-π interactions between the aromatic rings of adjacent molecules also play a crucial role in stabilizing the crystal structure.

Discussion and Future Perspectives

The synthesis of Benzyl 1(2H)-quinolinecarboxylate derivatives via reaction with benzyl chloroformate is a versatile and efficient method for accessing a wide range of functionalized quinoline scaffolds. The crystallographic data from related 1,2-dihydroquinoline structures indicate that these molecules are likely to adopt non-planar conformations with crystal packing dominated by hydrogen bonding and π-π stacking interactions.

The biological importance of quinoline derivatives underscores the need for continued research into their synthesis and structural characterization. Future work should focus on obtaining single-crystal X-ray diffraction data for the parent Benzyl 1(2H)-quinolinecarboxylate and a broader range of its derivatives. This will allow for a more detailed understanding of the structure-activity relationships and aid in the design of new compounds with enhanced therapeutic properties.

Furthermore, computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to complement experimental crystallographic data and provide deeper insights into the electronic properties and reactivity of these molecules.

Conclusion

This technical guide has provided a detailed overview of the synthesis and crystallographic characteristics of Benzyl 1(2H)-quinolinecarboxylate derivatives. A robust synthetic protocol has been outlined, and a comparative analysis of the crystal structures of related 1,2-dihydroquinoline compounds has been presented to infer the key structural features of this important class of molecules. The information contained herein serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, providing a solid foundation for the future design and synthesis of novel quinoline-based therapeutic agents.

References

-

Al-Warhi, T., et al. (2023). Stereoselective synthesis and X-ray structure determination of novel 1,2-dihydroquinolinehydrazonopropanoate derivatives. Heliyon, 9(5), e15877. [Link]

-

Zhou, Y.-G., et al. (2006). Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. Angewandte Chemie International Edition, 45(15), 2262-2264. [Link]

-

Zhou, Y.-G., et al. (2006). Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. Angewandte Chemie, 118(15), 2314-2316. [Link]

-

Wenner, W. (1950). Synthesis of benzyl 1,2,3,4-tetrahydro-3-isoquinoline carboxylate hydrochloride. Journal of Organic Chemistry, 15(2), 301-304. [Link]

-

Castro, A. A., et al. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Journal of the Brazilian Chemical Society, 31(8), 1642-1654. [Link]

-

Lambert, K. M., & Danishefsky, S. J. (2019). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. Organic Letters, 21(21), 8569-8572. [Link]

-

Katritzky, A. R., & Lunt, E. (1970). 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. Tetrahedron, 26(18), 4291-4303. [Link]

-

Wang, L., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules, 28(4), 1645. [Link]

-

El-Sayed, M. E. A., et al. (2023). Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Arabian Journal of Chemistry, 16(1), 104414. [Link]

-

Wikipedia contributors. (2024, March 15). Benzyl chloroformate. In Wikipedia, The Free Encyclopedia. [Link]

-

Bridges, T. M., et al. (2014). Synthesis and pharmacological evaluation of analogues of benzyl quinolone carboxylic acid (BQCA) designed to bind irreversibly to an allosteric site of the M₁ muscarinic acetylcholine receptor. Journal of Medicinal Chemistry, 57(12), 5405-5418. [Link]

-

Grokipedia. (n.d.). Benzyl chloroformate. [Link]

-

Sankey, J. (2018). View of Cambridge Structural Database (WebCSD). Issues in Science and Technology Librarianship, (89). [Link]

-

IntechOpen. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. [Link]

-

Kumar, A., & Jain, S. (2026). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Journal of Heterocyclic Chemistry. [Link]

-

Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]

-

Organic Syntheses. (2015). Preparation of Mono-‐Cbz Protected Guanidines. Organic Syntheses, 92, 91-102. [Link]

-

PubChem. (n.d.). 1(2h)-quinolinecarboxylic acid, 2-oxo-, ethyl ester. [Link]

-

Huang, W.-Y., et al. (2014). CCDC 995247: Experimental Crystal Structure Determination. RSC Advances, 4, 35193. [Link]

-

University of Zurich. (n.d.). Searching the Cambridge Structural Database. [Link]

-

re3data.org. (2026). Cambridge Structural Database. [Link]

-

Organic Syntheses. (n.d.). ALKYLATION OF ISOQUINOLINES via 2-BENZOYL-1,2-DIHYDROISOQUINALDONITRILES. [Link]

-

Al-Hiari, Y. M., et al. (2017). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Jordan Journal of Pharmaceutical Sciences, 10(2). [Link]

-

MDPI. (2025). Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. Molbank, 2025(1), M1983. [Link]

-

Sharma, R., et al. (2022). Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative. European Journal of Chemistry, 13(2), 135-144. [Link]

- Aly, A. A., et al. (2022). X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one, 6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, (E)-4-(2-benzylidene-hydrazineyl)quinolin-2(1H)-one

Application Notes and Protocols for the Asymmetric Addition to Benzyl 1(2H)-quinolinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the asymmetric addition of nucleophiles to Benzyl 1(2H)-quinolinecarboxylate. The protocols and methodologies detailed herein are synthesized from established principles in asymmetric catalysis, offering a robust starting point for the stereoselective synthesis of chiral 1,2-dihydroquinoline derivatives. These structures are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active compounds.

Introduction: The Significance of Chiral Dihydroquinolines

The 1,2-dihydroquinoline scaffold is a privileged structural motif found in a wide array of natural products and pharmaceutical agents. The introduction of a stereocenter at the C2 or C4 position through asymmetric synthesis opens avenues for the exploration of novel chemical space and the development of enantiomerically pure drug candidates with improved pharmacological profiles. The activation of the quinoline ring through N-acylation, specifically with a benzyl chloroformate to form Benzyl 1(2H)-quinolinecarboxylate, generates a reactive N-acyliminium ion intermediate upon treatment with a Brønsted or Lewis acid. This electrophilic species is susceptible to nucleophilic attack, and the use of a chiral catalyst can effectively control the stereochemical outcome of this addition.

This guide will first detail the synthesis of the requisite starting material, Benzyl 1(2H)-quinolinecarboxylate, followed by a comprehensive protocol for the asymmetric addition of an indole nucleophile as a representative example. The principles outlined can be adapted for other suitable nucleophiles.

Part 1: Synthesis of Benzyl 1(2H)-quinolinecarboxylate

The synthesis of the target substrate can be envisioned through a two-step sequence involving the formation of a quinolone core followed by N-benzylation. A plausible synthetic route is adapted from methodologies for the preparation of related N-substituted quinolones.[1]

Experimental Workflow: Synthesis of the Substrate

Caption: Synthetic workflow for Benzyl 1(2H)-quinolinecarboxylate.

Protocol 1: Synthesis of Benzyl 1(2H)-quinolinecarboxylate

Materials:

-

N-Phenylaniline

-

Diethyl malonate

-

Diphenyl ether

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware and purification apparatus

Step 1: Synthesis of 1-Phenyl-4-hydroxy-2(1H)-quinolone

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-phenylaniline (1 equivalent) and diethyl malonate (1.2 equivalents) in diphenyl ether.

-

Heat the reaction mixture to 180-200°C and monitor the progress by Thin-Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The product should precipitate out of the solution.

-

Collect the solid by filtration and wash thoroughly with ethanol and then diethyl ether to remove residual diphenyl ether and unreacted starting materials.

-

The resulting solid is 1-phenyl-4-hydroxy-2(1H)-quinolone, which can be used in the next step without further purification if deemed sufficiently pure by TLC and/or ¹H NMR.

Step 2: N-Benzylation to Yield Benzyl 1(2H)-quinolinecarboxylate

-

To a solution of 1-phenyl-4-hydroxy-2(1H)-quinolone (1 equivalent) in anhydrous DMF, add potassium carbonate (2.5 equivalents).

-

To this suspension, add benzyl bromide (1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Benzyl 1(2H)-quinolinecarboxylate.

Part 2: Asymmetric Addition of Indole

The enantioselective addition of indole to Benzyl 1(2H)-quinolinecarboxylate is a powerful method for the synthesis of chiral 2-indolyl-1,2-dihydroquinolines. This reaction is effectively catalyzed by chiral phosphoric acids (CPAs), which act as bifunctional catalysts, activating the quinoline via protonation to form a chiral ion pair with the N-acyliminium ion and orienting the nucleophile for a stereoselective attack.[2][3][4][5][6][7][8]

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the CPA-catalyzed asymmetric addition of indole.

Protocol 2: Asymmetric Friedel-Crafts Alkylation of Indole with Benzyl 1(2H)-quinolinecarboxylate

Materials:

-

Benzyl 1(2H)-quinolinecarboxylate

-

Indole

-

Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP or a derivative)

-

Anhydrous solvent (e.g., toluene, dichloromethane, or 1,2-dichloroethane)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for anhydrous reactions

Reaction Optimization:

The optimal reaction conditions, including the choice of CPA catalyst, solvent, temperature, and reaction time, should be determined through systematic screening. A representative starting point is provided below.

| Parameter | Recommended Starting Condition | Range for Optimization |

| Catalyst Loading | 5 mol% | 1-10 mol% |

| Solvent | Toluene | Dichloromethane, 1,2-DCE, THF |

| Temperature | Room Temperature (25°C) | -20°C to 40°C |

| Concentration | 0.1 M | 0.05 - 0.2 M |

| Reaction Time | 24 hours | 12 - 72 hours |

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add the chiral phosphoric acid catalyst (5 mol%).

-

Add anhydrous toluene (to achieve a 0.1 M concentration with respect to the limiting reagent).

-

Add Benzyl 1(2H)-quinolinecarboxylate (1 equivalent).

-

Add indole (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation and Expected Outcomes

The success of the asymmetric addition is evaluated based on the chemical yield and the enantioselectivity.

| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | (R)-TRIP | Toluene | 25 | 24 | Expected High | Expected High |

| 2 | (S)-TRIP | Toluene | 25 | 24 | Expected High | Expected High (opposite enantiomer) |

| 3 | (R)-STRIP | CH₂Cl₂ | 0 | 48 | Variable | Variable |

Note: The table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific substrates and conditions.

Troubleshooting and Key Considerations

-

Low Yield: If the yield is low, consider increasing the reaction temperature or time. Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst and hydrolyze the substrate.

-

Low Enantioselectivity: The choice of chiral phosphoric acid is crucial. Screening different CPA catalysts with varying steric and electronic properties is recommended. Lowering the reaction temperature often improves enantioselectivity. The solvent can also have a significant impact on the stereochemical outcome.

-

Side Reactions: The N-acyliminium ion is a reactive intermediate and can participate in side reactions. Maintaining a controlled reaction environment is important.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the asymmetric addition to Benzyl 1(2H)-quinolinecarboxylate. By following the outlined procedures for the synthesis of the starting material and the subsequent asymmetric Friedel-Crafts reaction, researchers can access valuable chiral 1,2-dihydroquinoline derivatives. The provided framework for optimization allows for the adaptation of this methodology to a broader range of nucleophiles and substrates, contributing to the advancement of asymmetric synthesis and drug discovery.

References

-

Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines. Molecules. URL: [Link]

-

Enantioselective Friedel–Crafts reaction of indoles and 1,6‐addition of... - ResearchGate. URL: [Link]

-

FACILE PREPARATION OF 1,2-DIHYDROISOQUINOLINES FROM N-BENZYLSULFONAMIDES AND BROMOACETYLENES Masahito Yamagishi, Azusa Ishii, Ta. HETEROCYCLES. URL: [Link]

-

Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC. URL: [Link]

-

Recent Advances in the Catalytic Asymmetric Friedel−Crafts Reactions of Indoles - Semantic Scholar. URL: [Link]

-

The Development of Double Axially Chiral Phosphoric Acids and Their Catalytic Transfer Hydrogenation of Quinolines. Angewandte Chemie International Edition. URL: [Link]

-

Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction - Organic Chemistry Portal. URL: [Link]

-

Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles | ACS Omega - ACS Publications. URL: [Link]

-

Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation - PMC. URL: [Link]

-

Chiral Phosphoric Acid Catalyzed Kinetic Resolution of 2‐Amido Benzyl Alcohols: Asymmetric Synthesis of 4H‐3,1‐Benzoxazines - ResearchGate. URL: [Link]

-

1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines - ResearchGate. URL: [Link]

-

Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids - PMC. URL: [Link]

-

Enantioselective [2 + 2] Photocycloaddition via Iminium Ions: Catalysis by a Sensitizing Chiral Brønsted Acid - PMC. URL: [Link]

-

Chiral phosphoric acid-catalyzed dual-ring formation for enantioselective construction of N–N axially chiral 3,3′-bisquinazolinones - Chemical Communications (RSC Publishing). URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Chiral phosphoric acid-catalyzed dual-ring formation for enantioselective construction of N–N axially chiral 3,3′-bisquinazolinones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note: Enantioselective Synthesis of Benzyl 2-Alkynyl-1(2H)-quinolinecarboxylates via Dearomative Alkynylation

Introduction and Scientific Rationale

The tetrahydroquinoline (THQ) and dihydroquinoline cores are ubiquitous motifs in biologically active natural products (e.g., (+)-galipinine, (+)-cuspareine, and martinellic acid) and modern pharmaceuticals [1]. A critical challenge in the synthesis of these scaffolds is the enantioselective installation of stereocenters at the C-2 position.

Historically, the functionalization of quinolines required harsh pre-activation or yielded racemic mixtures. However, the development of copper-catalyzed dearomative alkynylation has revolutionized this space. By utilizing a three-component coupling strategy—involving quinoline, benzyl chloroformate (CbzCl), and a terminal alkyne—chemists can access highly enantioenriched benzyl 2-alkynyl-1(2H)-quinolinecarboxylates in a single step [2].

This application note details the mechanistic causality, optimized reaction parameters, and a self-validating experimental protocol for this transformation, utilizing axially chiral P,N ligands such as (S)-StackPhos or (S,S,Ra)-UCD-Phim to achieve exceptional enantiomeric excesses (up to 98% ee).

Mechanistic Causality & Catalyst Design

The success of this reaction relies on a finely tuned, concurrent dual-activation pathway.

-

Electrophile Generation (Dearomatization): Quinoline is inherently unreactive toward mild nucleophiles. The addition of benzyl chloroformate (CbzCl) captures the quinoline nitrogen, breaking the aromaticity of the pyridine ring to generate a highly electrophilic N-Cbz-quinolinium ion in situ.

-

Nucleophile Generation: Concurrently, a Cu(I) precatalyst coordinates with a chiral P,N ligand (e.g., StackPhos). The addition of a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA), facilitates the deprotonation of the terminal alkyne, forming a chiral copper(I) acetylide complex. DIPEA is specifically chosen because its steric bulk prevents it from attacking the sensitive quinolinium ion.

-

Enantioselective C-C Bond Formation: The chiral P,N ligand provides a rigid, highly defined spatial pocket. The imidazole-based biaryl framework of StackPhos dictates a specific bite angle that effectively shields one enantiotopic face of the N-Cbz-quinolinium ion, forcing the copper acetylide to attack exclusively from the less hindered face [3].

Mechanistic cycle of the Cu-catalyzed enantioselective dearomative alkynylation of quinoline.

Quantitative Data: Substrate Scope and Efficiency

The choice of alkyne and quinoline substituents significantly influences the yield and enantioselectivity. Electron-rich alkynes generally perform exceptionally well, while sterically demanding ortho-substituted aryl alkynes maintain high ee due to the robust chiral pocket of the StackPhos ligand.

| Quinoline Substrate | Terminal Alkyne | Ligand | Yield (%) | Enantiomeric Excess (ee %) |

| Quinoline | Phenylacetylene | (S)-StackPhos | 74 | 98 |

| Quinoline | 4-Methoxyphenylacetylene | (S)-StackPhos | 68 | 96 |

| Quinoline | 3-Thiophenylacetylene | (S)-StackPhos | 67 | 90 |

| Quinoline | Trimethylsilylacetylene (TMSA) | (S)-StackPhos | 77 | 92 |

| 6-Methoxyquinoline | Phenylacetylene | (S,S,Ra)-UCD-Phim | 85 | 94 |

| 6-Bromoquinoline | Phenylacetylene | (S)-StackPhos | 66 | 97 |

Data aggregated from Aponick et al. [2] and Guiry et al. [3]. Conditions: 5.5 mol% CuBr, 5.5 mol% Ligand, 1.4 equiv DIPEA, 1.0 equiv CbzCl, DCM or Toluene, -20 °C.

Experimental Protocol: Self-Validating System

This protocol is designed as a self-validating workflow. Visual cues and analytical checkpoints are embedded to ensure the integrity of the highly sensitive intermediates.

Materials and Reagents

-

Substrates: Quinoline (distilled over CaH₂), Benzyl chloroformate (CbzCl, 99%), Terminal Alkyne (filtered through basic alumina).

-

Catalyst System: CuBr (99.999% trace metals basis, stored in glovebox), (S)-StackPhos or equivalent chiral P,N ligand.

-

Base & Solvent: N,N-Diisopropylethylamine (DIPEA, distilled over ninhydrin/KOH), Dichloromethane (DCM, anhydrous, degassed).

Step-by-Step Methodology

Step 1: Catalyst Pre-activation (Validation Checkpoint 1)

-

In an argon-filled glovebox, charge a flame-dried 10 mL Schlenk tube with CuBr (0.011 mmol, 5.5 mol%) and (S)-StackPhos (0.011 mmol, 5.5 mol%).

-

Add anhydrous DCM (1.0 mL) and stir at room temperature for 30 minutes.

-

Self-Validation: The solution must transition from colorless/cloudy to a clear, bright yellow/orange homogeneous solution, indicating successful Cu-ligand complexation.

Step 2: Electrophile Generation

-

Cool the catalyst solution to -20 °C using a cryocooler or dry ice/ethylene glycol bath.

-

Add quinoline (0.20 mmol, 1.0 equiv) via microsyringe.

-

Dropwise, add benzyl chloroformate (0.20 mmol, 1.0 equiv). Stir for 15 minutes.

-

Causality Note: This low temperature is critical to stabilize the transient N-Cbz-quinolinium ion and prevent background racemic addition or decomposition.

Step 3: Nucleophilic Addition

-

To the cooled mixture, add the terminal alkyne (0.26 mmol, 1.3 equiv).

-

Slowly add DIPEA (0.28 mmol, 1.4 equiv) dropwise over 5 minutes.

-

Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The alkyne spot should deplete, and a new, highly UV-active spot (the dihydroquinoline product) should appear at an Rf of ~0.4. Stir for 12–24 hours at -20 °C until TLC indicates complete consumption of quinoline.

Step 4: Quench and Isolation

-

Quench the reaction at -20 °C by adding 2 mL of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3 × 5 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) to afford the pure benzyl 2-alkynyl-1(2H)-quinolinecarboxylate.

Step 5: Analytical Validation

-

Determine the enantiomeric excess (ee) using Chiral High-Performance Liquid Chromatography (HPLC).

-

Control Requirement: Always run a racemic standard (synthesized using an achiral ligand like dppe) to validate the baseline separation of enantiomers on the chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H).

Experimental workflow for the enantioselective synthesis of benzyl 2-alkynyl-1(2H)-quinolinecarboxylates.

References

-

Morgan, D. M., Reid, C. M., & Guiry, P. J. (2023). Enantioselective Copper-Catalyzed Alkynylation of Quinolones Using Chiral P,N Ligands. The Journal of Organic Chemistry, 89(3), 1530-1541.[Link]

-

Pappoppula, M., Cardoso, F. S. P., Garrett, B. O., & Aponick, A. (2015). Enantioselective Copper-Catalyzed Quinoline Alkynylation. Angewandte Chemie International Edition, 54(50), 15202-15206.[Link]

-

Black, D. A., Beveridge, R. E., & Arndtsen, B. A. (2008). Copper-Catalyzed Coupling of Pyridines and Quinolines with Alkynes: A One-Step, Asymmetric Route to Functionalized Heterocycles. The Journal of Organic Chemistry, 73(5), 1906-1910.[Link]

Application Notes and Protocols: Cross-Coupling Reactions of Benzyl 1(2H)-Quinolinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The functionalization of the quinoline ring through cross-coupling reactions offers a powerful tool for the synthesis of diverse molecular architectures, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This guide provides a comprehensive overview of potential cross-coupling reaction conditions for Benzyl 1(2H)-quinolinecarboxylate, an activated dihydroquinoline derivative. We will delve into the strategic considerations for reaction design, provide detailed experimental protocols for key transformations, and explore the underlying mechanistic principles.

Introduction: The Quinoline Core and the Power of Cross-Coupling

Quinoline and its derivatives are integral to a vast array of pharmaceuticals, exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] The ability to precisely introduce molecular complexity onto the quinoline framework is therefore of paramount importance in drug discovery. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, have emerged as indispensable tools for forging carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1]

Benzyl 1(2H)-quinolinecarboxylate represents an intriguing substrate for such transformations. As an N-acyl-1,2-dihydroquinoline, it possesses unique electronic properties that can be harnessed for selective functionalization. The activation of the nitrogen atom by the benzyloxycarbonyl group can facilitate reactions that might be challenging with unactivated quinolines. This guide will explore several potential cross-coupling strategies applicable to this substrate, providing researchers with a practical toolkit for their synthetic endeavors.

Synthesis of the Starting Material: Benzyl 1(2H)-Quinolinecarboxylate

A reliable synthesis of the starting material is the cornerstone of any successful synthetic campaign. While a direct, one-step synthesis of Benzyl 1(2H)-quinolinecarboxylate may not be readily available in the literature, a plausible and robust two-step procedure can be envisioned, starting from quinoline.

Protocol 1: Synthesis of Benzyl 1(2H)-Quinolinecarboxylate

Step 1: Reduction of Quinoline to 1,2-Dihydroquinoline

This step involves the selective reduction of the C=N bond of the quinoline ring.

-

Reagents and Materials:

-

Quinoline

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

-

Procedure:

-

In a round-bottom flask, dissolve quinoline (1.0 eq) in methanol.

-

Cool the solution in an ice bath with stirring.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1,2-dihydroquinoline.

-

Step 2: N-Acylation with Benzyl Chloroformate

This step introduces the benzyloxycarbonyl protecting and activating group.

-

Reagents and Materials:

-

1,2-Dihydroquinoline (from Step 1)

-

Benzyl chloroformate (Cbz-Cl)

-

A non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

Dissolve 1,2-dihydroquinoline (1.0 eq) and the base (1.2 eq) in the anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford Benzyl 1(2H)-quinolinecarboxylate.

-

Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of Quinolinium Ions

A promising strategy for the cross-coupling of Benzyl 1(2H)-quinolinecarboxylate involves its in-situ conversion to a quinolinium ion, which can then undergo a nickel-catalyzed Suzuki-Miyaura reaction. This approach has been shown to be effective for the synthesis of 2-aryl- and 2-heteroaryl-1,2-dihydroquinolines.[2]

The N-benzyloxycarbonyl group can act as a leaving group upon coordination to a Lewis acid or through other activation methods, generating the reactive quinolinium intermediate.

Mechanistic Rationale

The reaction likely proceeds through the formation of a prochiral quinolinium ion intermediate. A chiral nickel catalyst can then engage in an oxidative addition with this intermediate, leading to an enantioselective C-C bond formation with an arylboronic acid derivative.[2]

Caption: Proposed catalytic cycle for the Ni-catalyzed Suzuki coupling.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling

-

Reagents and Materials:

-

Benzyl 1(2H)-quinolinecarboxylate

-

Arylboronic acid or arylboroxine

-

Nickel(II) precatalyst (e.g., NiCl₂(dme))

-

Chiral ligand (e.g., a phosphine or N-heterocyclic carbene ligand for asymmetric synthesis)

-

Base (e.g., K₃PO₄ or Cs₂CO₃)

-

Anhydrous solvent (e.g., dioxane or THF)

-

Schlenk tube or glovebox for inert atmosphere operations

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, add the nickel precatalyst (5-10 mol%) and the chiral ligand (5-10 mol%) to a Schlenk tube.

-

Add the anhydrous solvent and stir for 15-30 minutes to form the catalyst complex.

-

Add Benzyl 1(2H)-quinolinecarboxylate (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Seal the tube and heat the reaction mixture at the desired temperature (e.g., 60-100 °C) for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by flash column chromatography.

-

Data Summary: Representative Suzuki-Miyaura Coupling Conditions

| Entry | Arylboron Reagent | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref. |

| 1 | Phenylboronic acid | NiCl₂(dme) / (R)-BINAP | K₃PO₄ | Dioxane | 80 | 85 | [2] |

| 2 | 4-Methoxyphenylboronic acid | Ni(COD)₂ / IPr | Cs₂CO₃ | THF | 60 | 92 | [2] |

| 3 | 2-Thienylboronic acid | NiBr₂·diglyme / (S)-Phos | K₂CO₃ | Toluene | 100 | 78 | [2] |

Palladium-Catalyzed C-H Functionalization of N-Acyl Quinolines

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. For N-acyl quinoline derivatives, palladium-catalyzed C-H arylation can proceed with high regioselectivity, often favoring the C8 position.[3][4][5] This selectivity is attributed to the formation of a stable five-membered palladacycle intermediate directed by the N-acyl group.[6]

Mechanistic Rationale

The reaction is believed to proceed via a concerted metalation-deprotonation (CMD) pathway, where the N-oxide or a related directing group facilitates the C-H activation at the C8 position.[3][4]

Caption: Experimental workflow for C8-arylation via an N-oxide intermediate.

Protocol 3: Palladium-Catalyzed C8-Selective C-H Arylation

This protocol involves a two-step sequence: oxidation to the quinoline N-oxide followed by the C-H arylation.

Step 1: Oxidation to Quinoline N-Oxide

-

Reagents and Materials:

-

Benzyl 1(2H)-quinolinecarboxylate

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve Benzyl 1(2H)-quinolinecarboxylate (1.0 eq) in DCM.

-

Add m-CPBA (1.1-1.2 eq) portion-wise at 0 °C.

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer, concentrate, and purify if necessary.

-

Step 2: C-H Arylation

-

Reagents and Materials:

-

Procedure:

-

To a reaction vessel, add the N-oxide derivative (1.0 eq), aryl halide (1.5 eq), palladium catalyst (2-5 mol%), ligand (4-10 mol%), and base (2.0 eq).

-

Add the solvent and degas the mixture.

-

Heat the reaction at the desired temperature (e.g., 100-140 °C) or under microwave irradiation until completion.[3]

-

Cool the reaction, dilute with an organic solvent, and filter.

-

Wash the filtrate with water, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

-

Data Summary: C-H Arylation Conditions

| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref. |

| 1 | Iodobenzene | Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ | Acetic Acid | 120 | 88 | [3][4] |

| 2 | 4-Bromotoluene | PdCl₂(PPh₃)₂ | Ag₂CO₃ | Toluene | 140 | 75 | [3][4] |

| 3 | 1-Iodonaphthalene | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 110 | 91 | [3][4] |

Buchwald-Hartwig Amination

For the introduction of nitrogen-based nucleophiles, the Buchwald-Hartwig amination is a powerful tool. While direct amination of Benzyl 1(2H)-quinolinecarboxylate might be challenging, a strategy involving a halogenated quinoline precursor is highly effective. A plausible route would involve the synthesis of a bromo-substituted Benzyl 1(2H)-quinolinecarboxylate, which can then undergo Buchwald-Hartwig amination.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a strong base.[7]

Protocol 4: Buchwald-Hartwig Amination of a Bromo-Substituted Quinoline Derivative

This protocol assumes the availability of a bromo-substituted Benzyl 1(2H)-quinolinecarboxylate.

-

Reagents and Materials:

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium precatalyst (1-3 mol%) and the ligand (2-6 mol%) in a reaction vessel.

-

Add the anhydrous solvent and stir to form the catalyst complex.

-

Add the bromo-substituted quinoline derivative (1.0 eq), the amine (1.2 eq), and the base (1.5-2.0 eq).

-

Seal the vessel and heat the reaction mixture (e.g., 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction, dilute with an organic solvent, and filter through Celite.

-

Wash the filtrate with water, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

-

Conclusion and Future Outlook

The cross-coupling reactions of Benzyl 1(2H)-quinolinecarboxylate and its derivatives offer a versatile platform for the synthesis of a wide range of functionalized quinoline scaffolds. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important heterocyclic core. Future advancements in this field will likely focus on the development of more efficient and selective catalytic systems, including those that enable asymmetric transformations and direct C-H functionalization without the need for pre-functionalized substrates. The continued exploration of novel cross-coupling methodologies will undoubtedly accelerate the discovery of new drug candidates and functional materials based on the quinoline framework.

References

- ScienceOpen. (2014, December 19).

- National Institutes of Health.

- ACS Publications. (2016, May 6).

- Organic Chemistry Portal. (2015). One-Pot Synthesis of Quinolin-4(1H)

- ACS Publications. (2014, November 20).

- ScholarWorks @ UTRGV. (2015, January).

- ResearchGate. Synthesis of Novel 5-(N-Substituted-Anilino)

- National Institutes of Health. Pd-Catalyzed Aromatic Dual C-H Acylations and Intramolecular Cyclization: Access to Quinoline-Substituted Hydroxyl Isoindolones.

- National Institutes of Health.

- ACS Publications. (2013, November 26). Enantioselective, Nickel-Catalyzed Suzuki Cross-Coupling of Quinolinium Ions.

- BenchChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. "Palladium-Catalyzed C8-Selective C-H Arylation of Quinoline N-Oxides: " by David E. Stephens, Johant Lakey-Beitia et al. [scholarworks.utrgv.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds – ScienceOpen [scienceopen.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Improving enantiomeric excess in Benzyl 1(2H)-quinolinecarboxylate reactions

A Guide to Improving Enantiomeric Excess in the Asymmetric Synthesis of Chiral Tetrahydroquinolines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting, in-depth scientific explanations, and validated protocols to help you overcome common challenges and enhance the enantioselectivity of reactions involving Benzyl 1(2H)-quinolinecarboxylate and related substrates. As Senior Application Scientists, we have designed this resource to reflect the causality behind experimental choices, ensuring you can not only solve immediate issues but also build a deeper understanding of your chemical system.

Troubleshooting Guide: Addressing Suboptimal Enantioselectivity

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I am observing low enantiomeric excess (e.e.). What are the primary factors I should investigate?

A1: Low enantioselectivity is a common but solvable issue. A systematic approach is crucial to pinpoint the root cause. The stereochemical outcome of this reaction is dictated by the subtle energy differences between the two diastereomeric transition states. Several factors can erode this energy gap.

The chiral catalyst is the heart of the asymmetric transformation. Its purity, structure, and activation state are paramount.

-

Purity: The enantiomeric purity of your chiral ligand or catalyst directly impacts the maximum achievable e.e. of your product. Verify the catalyst's purity and structural integrity, especially for in-house preparations, using techniques like NMR or X-ray crystallography.[1] For commercial catalysts, ensure they are from a reputable source and have been stored correctly under inert conditions.

-

Catalyst Loading: While higher catalyst loading can increase the reaction rate, it does not always improve e.e. An optimal loading must be found to ensure the catalyzed reaction significantly outpaces any non-catalyzed background reaction, which produces a racemic product.[2]

-

Catalyst Choice: Not all catalysts are equally effective for all substrates. For the asymmetric transfer hydrogenation of quinolines, chiral phosphoric acids (CPAs) are highly effective.[3][4] Sterically demanding catalysts, such as those based on a 3,3'-substituted BINOL scaffold, often provide higher enantioselectivity due to more defined chiral pockets.[5] If you are using a metal-based catalyst, ensure the chiral ligand is appropriate for the metal center and substrate.[6]

The solvent's role extends far beyond simply dissolving the reactants; it is an active participant in the catalytic cycle.

-